chemical and physical properties of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
chemical and physical properties of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
An In-Depth Technical Guide to the Chemical and Physical Properties of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including many approved pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific and highly functionalized indole derivative, 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile , a compound of significant interest for its potential applications in drug discovery and materials science.
The presence of a bromine atom at the 3-position, a trifluoromethyl group at the 6-position, and a carbonitrile at the 5-position creates a unique electronic and steric environment. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The carbonitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of the known and predicted , along with detailed protocols for its synthesis, characterization, and safe handling.
Chemical and Physical Properties
A summary of the key is presented in the table below. It is important to note that while some of these properties have been reported by chemical suppliers, others are predicted based on the compound's structure and data from analogous molecules.
| Property | Value | Source |
| CAS Number | 1186404-83-0 | [2] |
| Molecular Formula | C₁₀H₄BrF₃N₂ | [2] |
| Molecular Weight | 289.06 g/mol | [2][3] |
| Melting Point | 214-216 °C | [2] |
| Appearance | Off-white to light brown solid (predicted) | |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Limited solubility in alcohols and very low solubility in water. | |
| Purity | ≥95% (as supplied by vendors) |
Proposed Synthesis
Caption: Proposed synthesis of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile.
Experimental Protocol: Synthesis of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
Objective: To synthesize 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile via electrophilic bromination of 6-(trifluoromethyl)-1H-indole-5-carbonitrile.
Materials:
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6-(Trifluoromethyl)-1H-indole-5-carbonitrile
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 6-(trifluoromethyl)-1H-indole-5-carbonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds like indoles.
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Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and facilitating the reaction.
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Sodium thiosulfate quench: This step is crucial to neutralize any unreacted bromine.
Spectroscopic and Chromatographic Characterization
The following section details the expected spectroscopic and chromatographic data for 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile. These predictions are based on the analysis of its structure and comparison with data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.
¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H |
| ~8.3 | s | 1H | H-2 |
| ~8.1 | s | 1H | H-4 |
| ~7.8 | s | 1H | H-7 |
¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~130 | C-2 |
| ~128 (q, J ≈ 30 Hz) | C-6 |
| ~124 (q, J ≈ 270 Hz) | -CF₃ |
| ~123 | C-4 |
| ~120 | C-7 |
| ~118 | -CN |
| ~115 | C-3a |
| ~105 | C-5 |
| ~95 | C-3 |
¹⁹F NMR (470 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -61 | s | -CF₃ |
Justification for Predicted NMR Data:
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The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.
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The protons on the aromatic ring will appear as singlets due to the substitution pattern.
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The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum.
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The carbon of the trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, sharp | N-H stretch |
| ~2225 | Medium, sharp | C≡N stretch |
| ~1600-1450 | Medium to strong | C=C aromatic stretch |
| ~1300-1100 | Strong | C-F stretch |
Justification for Predicted IR Data:
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The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.
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The nitrile (C≡N) group has a characteristic sharp absorption in the region of 2260-2220 cm⁻¹.
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The strong absorption in the 1300-1100 cm⁻¹ region is characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 288/290 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio) |
| 209 | [M-Br]⁺, Loss of a bromine atom |
Justification for Predicted MS Data:
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The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and various chemical processes.
Predicted Solubility
Based on its structure, 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is expected to be a relatively nonpolar molecule. It is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. It is expected to have moderate to low solubility in alcohols such as methanol and ethanol, and very low solubility in water.
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile in various organic solvents.
Materials:
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3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
-
A selection of organic solvents (e.g., DMSO, DMF, DCM, methanol, ethanol, acetonitrile)
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Vials with screw caps
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Analytical balance
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Vortex mixer
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Centrifuge
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High-performance liquid chromatography (HPLC) system
Procedure:
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Add an excess amount of the compound to a pre-weighed vial.
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Record the exact weight of the compound added.
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Add a known volume of the selected solvent to the vial.
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Seal the vial and vortex for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the vial to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
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Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method using a calibration curve.
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Calculate the solubility in mg/mL or mol/L.
Safety and Handling
Hazard Identification:
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This compound is classified as an irritant.[2]
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It may cause skin, eye, and respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a highly functionalized indole derivative with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted chemical and physical properties, a plausible synthetic route, and detailed protocols for its characterization and safe handling. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and to facilitate its application in various fields of research and development.
References
-
Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]
-
3-bromo-6-(trifluoromethyl)-1h-indole. PubChemLite. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI. [Link]
- Processes for production of indole compounds.
